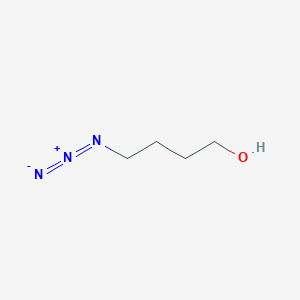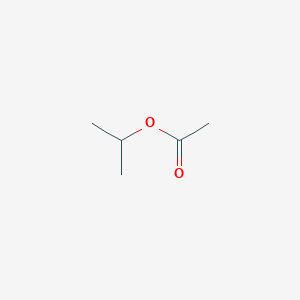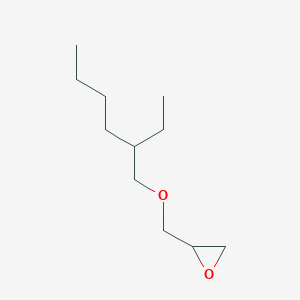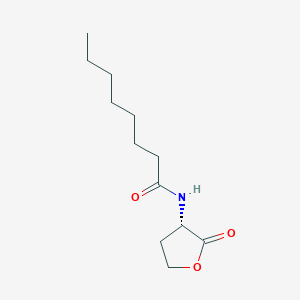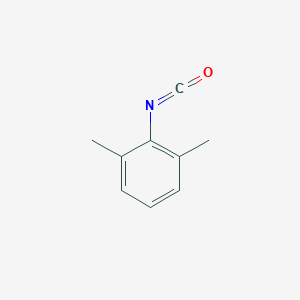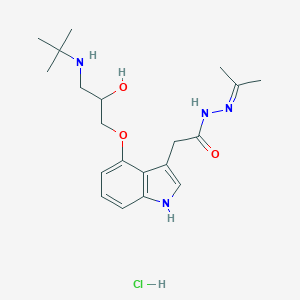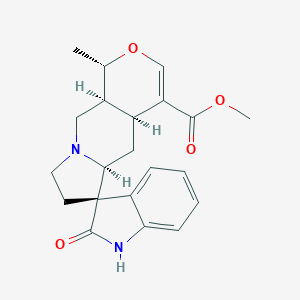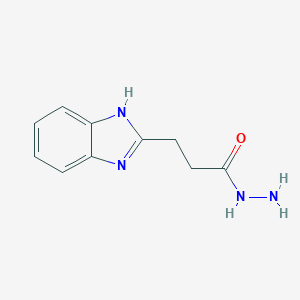
3-(1H-benzimidazol-2-yl)propanehydrazide
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry. The compound "3-(1H-benzimidazol-2-yl)propanehydrazide" is a derivative of benzimidazole, which is known for its potential use in various chemical and biological contexts.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, novel 1H-benzimidazol-1-yl acetates and propionates containing a 1H-1,2,4-triazole moiety were synthesized using microwave irradiation, which is an efficient and rapid method, yielding high product percentages . Similarly, 3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones were prepared through thermal intramolecular heterocyclization of specific propanehydrazides . These methods highlight the versatility and adaptability of benzimidazole synthesis to incorporate various functional groups, which can be tailored for desired properties and activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their interaction with biological targets. The crystal structures of salts of diprotonated benzimidazole derivatives have been reported, showing that the protonated benzimidazole groups can stack and form hydrogen bonds, which are essential for crystal engineering . This indicates that the benzimidazole moiety can serve as a synthon for designing new materials with specific structural properties.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which allow for the creation of a wide range of compounds with different biological activities. For example, the title compound in one study was synthesized from a benzimidazole precursor under microwave irradiation, reacting with trichloroacetic acid . Another study demonstrated the transformation of a benzimidazole derivative through alkylation, hydrazide formation, and condensation with aromatic aldehydes . These reactions showcase the chemical versatility of benzimidazole derivatives and their potential for generating novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For instance, the antifungal activities of benzimidazole derivatives were evaluated, and they exhibited high activities against certain fungi, with EC50 values indicating their potency . The thermal stabilities and photoluminescence properties of cocrystals based on bis(benzimidazole) derivatives were also investigated, showing diverse 3D supramolecular networks stabilized by various intermolecular interactions . These properties are essential for the practical application of benzimidazole derivatives in biological systems and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of 3,4-Dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones : A novel procedure for the synthesis of these compounds using thermal intramolecular heterocyclization of 3-[2-(propylsulfanyl)- and 2-(benzylsulfanyl)-1H-benzimidazol-1-yl]propanehydrazides has been developed (Kharaneko, 2018).
- Crystal Engineering : Protonated benzimidazole groups, like those in 3-(1H-benzimidazol-2-yl)propanehydrazide, can act as synthons for crystal engineering. They form crystal lattices with unique interactions and can be used in the construction of two- or three-dimensionally stacked structures (Matthews et al., 2003).
Biological Applications
- Anticancer Agents : Benzimidazole derivatives have shown potential as anticancer agents. A study reported the synthesis of benzimidazole derivatives, showcasing their notable anticancer activity in in vitro screenings (Husain et al., 2012).
- Neurodegenerative Disease Treatment : Schiff bases derived from propanehydrazides, including benzimidazole-related compounds, were evaluated for their potential in treating neurodegenerative diseases, such as Alzheimer’s, using bioinformatics tools (Avram et al., 2021).
Antimicrobial and Antifungal Activity
- Antimicrobial Activity : Compounds like 3-(1H-benzimidazol-2-yl)propanehydrazide have been used to synthesize derivatives with significant antimicrobial properties, effective against various bacterial and fungal strains (Salahuddin et al., 2014; 2017)(Salahuddin et al., 2017).
Other Applications
- Molecular Bricklaying : The benzimidazole moiety, similar to that in 3-(1H-benzimidazol-2-yl)propanehydrazide, is used in molecular bricklaying, indicating its significance in the construction of complex molecular structures (Matthews et al., 2003).
- Synthesis of Schiff Bases : Schiff bases with benzimidazole derivatives, related to 3-(1H-benzimidazol-2-yl)propanehydrazide, have been synthesized and characterized, showing promise in various chemical applications (Paul et al., 2015).
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-14-10(15)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKZESRBPHWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356719 | |
| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)propanehydrazide | |
CAS RN |
143949-72-8 | |
| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



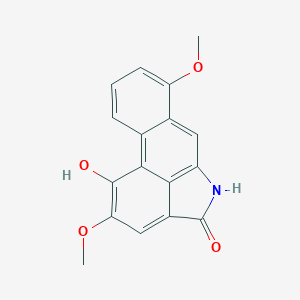
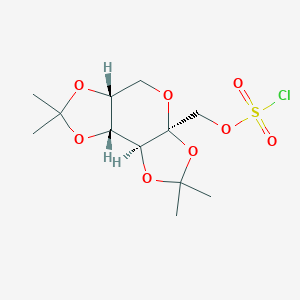
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
